molecular formula C12H8Cl2N2O2 B8412097 2,6-Dichloro-3-(2'-hydroxybenzoyl)aminopyridine

2,6-Dichloro-3-(2'-hydroxybenzoyl)aminopyridine

Cat. No.: B8412097
M. Wt: 283.11 g/mol
InChI Key: RPEYVYRVKJGEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-(2'-hydroxybenzoyl)aminopyridine is a useful research compound. Its molecular formula is C12H8Cl2N2O2 and its molecular weight is 283.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

N-(2,6-dichloropyridin-3-yl)-2-hydroxybenzamide

InChI

InChI=1S/C12H8Cl2N2O2/c13-10-6-5-8(11(14)16-10)15-12(18)7-3-1-2-4-9(7)17/h1-6,17H,(H,15,18)

InChI Key

RPEYVYRVKJGEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(C=C2)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 60.3g (0.37 mole) 2,6-dichloro-3-aminopyridine and salicylic acid 61g (0.44 mole) in 300 mL of toluene were heated to reflux for one hour. The reaction mixture was cooled at 90° C. and 34.2 ml (0.47 mole) of thionyl chloride was slowly added. After the addition the reaction mixture was refluxed for 3 hours, then cooled to room temperature. To the reaction mixture was added a solution containing 20g NaOH in 740 mL of H2O. The organic phase was separated and washed with water. The organic phase was treated with charcoal, filtered and the filtrate treated with CO2, the brownish precipitate was filtered off. Recrystallization from isopropyl alcohol gave 63.3g (60.5%) mp 179°-186° C.
Quantity
60.3 g
Type
reactant
Reaction Step One
Quantity
0.44 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
34.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
20g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
740 mL
Type
solvent
Reaction Step Three

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